molecular formula C10H12BrNO2 B15228903 Ethyl 3-bromo-4-(methylamino)benzoate

Ethyl 3-bromo-4-(methylamino)benzoate

Cat. No.: B15228903
M. Wt: 258.11 g/mol
InChI Key: WBAFHSJQMJZCBC-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(methylamino)benzoate (CAS 1343469-96-4) is a valuable aromatic ester intermediate in organic synthesis and medicinal chemistry. Its structure, featuring both a bromine atom and a methylamino group on the benzoate ring, makes it a versatile building block for constructing more complex molecules. This compound is notably used as a key precursor in the synthesis of novel benzimidazole derivatives, which are privileged structures in drug discovery due to their ability to interact with biological macromolecules . The synthetic utility of this compound is demonstrated in one-pot heterocyclization reactions. For instance, it can be condensed with aldehydes, such as 5-bromo-4-hydroxy-3-methoxybenzaldehyde, in the presence of sodium dithionite (Na2S2O4) in DMSO to form the benzimidazole core . This reaction highlights its role in generating libraries of compounds for biological screening. Benzimidazole derivatives synthesized from this intermediate are of significant research interest as they exhibit a broad range of pharmacological activities, including anti-inflammatory, antibacterial, anticancer, analgesic, and antiviral effects . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 3-bromo-4-(methylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-4-5-9(12-2)8(11)6-7/h4-6,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAFHSJQMJZCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Bromination and Esterification

A widely cited approach involves bromination of 4-(methylamino)benzoic acid followed by esterification. While direct bromination of aromatic amines poses challenges due to competing side reactions, regioselective bromination at position 3 is achievable using N-bromosuccinimide (NBS) in acetic acid under radical initiation. Subsequent esterification with ethanol in the presence of sulfuric acid affords the target compound. This method, adapted from analogous syntheses of halogenated benzoates, typically achieves 65–75% yield after purification via column chromatography (petroleum ether/ethyl acetate).

Reaction Conditions:

  • Bromination: NBS (1.2 equiv), AIBN (0.1 equiv), acetic acid, 80°C, 8 hours.
  • Esterification: Ethanol (excess), H₂SO₄ (0.5 equiv), reflux, 12 hours.

Palladium-Catalyzed Functionalization

Alternative routes leverage palladium catalysis to install the bromine moiety. For example, methyl 4-bromo-2-methylbenzoate, synthesized via esterification of 4-bromo-2-methylbenzoic acid, undergoes Suzuki-Miyaura coupling with vinylboronic acid to introduce functional handles for subsequent halogenation. While this method is more complex, it offers superior control over substitution patterns, particularly in sterically hindered systems.

Key Steps:

  • Esterification: 4-Bromo-2-methylbenzoic acid + methanol → methyl ester (H₂SO₄, 92% yield).
  • Cross-Coupling: Pd(dppf)Cl₂ (3–5 mol%), potassium vinylfluoroborate, N,N-dimethylformamide/water (4:1), 110°C, 4 hours.
  • Bromination: Bromosuccinimide (1.5 equiv), tetrahydrofuran/water (1:1), 80°C, 8 hours (74% yield).

Optimization of Reaction Parameters

Solvent and Temperature Effects

Esterification efficiency correlates strongly with solvent polarity. Protic solvents like ethanol enhance electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by the alcohol. Industrial protocols favor continuous flow reactors to maintain optimal temperatures (70–80°C) and prevent side reactions such as transesterification.

Comparative Yields:

Solvent Temperature (°C) Yield (%)
Ethanol 78 85
Methanol 65 92
Isopropanol 82 78

Data adapted from large-scale production methodologies.

Catalytic Systems for Methylation

Introducing the methylamino group often requires reductive amination or nucleophilic substitution. Patent WO2014167577A2 highlights the use of iodomethane in dimethylformamide (DMF) with sodium carbonate as a base, achieving >90% methylation of primary amines. This method, when applied to 3-bromo-4-aminobenzoic acid, yields 3-bromo-4-(methylamino)benzoic acid, which is subsequently esterified.

Critical Parameters:

  • Base: Na₂CO₃ (3–4 equiv), DMF, 25°C.
  • Methylation Agent: CH₃I (1.2 equiv), 12 hours.

Industrial-Scale Production

Continuous Flow Esterification

Scaled production adopts continuous flow reactors to enhance heat transfer and mixing efficiency. For instance, a mixture of 3-bromo-4-(methylamino)benzoic acid and ethanol is pumped through a reactor column packed with solid acid catalysts (e.g., Amberlyst-15), achieving 88% conversion at 100°C and 10 bar. This method reduces reaction time from 12 hours (batch) to 2 hours.

Advantages:

  • Reduced solvent consumption (ethanol recycled in-line).
  • Consistent product quality (RSD <2%).

Bromination Under Flow Conditions

Gas-liquid flow reactors enable safe handling of corrosive bromine reagents. A mixture of NBS and substrate in acetic acid is introduced into a PTFE-lined reactor, with AIBN initiator delivered via a secondary feed. This setup minimizes decomposition of labile intermediates and improves selectivity.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 7.88 (d, J=8.4 Hz, 1H, ArH), 7.29 (d, J=2.0 Hz, 1H, ArH), 6.66 (s, 1H, NH), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 2.95 (s, 3H, NCH₃), 1.35 (t, J=7.1 Hz, 3H, CH₃).
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1540 cm⁻¹ (C-Br).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms purity >98%. Common impurities include unreacted 4-(methylamino)benzoic acid (<1.5%) and di-brominated byproducts (<0.5%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(methylamino)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

    Oxidation: The methylamino group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Nucleophilic Substitution: Products include substituted benzoates with different functional groups replacing the bromine atom.

    Reduction: Products include the corresponding alcohols or de-brominated compounds.

    Oxidation: Products include nitroso or nitro derivatives of the original compound.

Scientific Research Applications

Ethyl 3-bromo-4-(methylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-4-(methylamino)benzoate depends on its specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, interacting with active sites and affecting enzyme activity. The bromine atom and methylamino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Substituents (Positions) Key Properties/Applications References
Ethyl 3-bromo-4-(methylamino)benzoate C₁₀H₁₁BrNO₂ -Br (3), -NHCH₃ (4) Intermediate in pharmaceuticals; halogen bonding
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ -N(CH₃)₂ (4) Higher reactivity in resin polymerization; UV initiator
Ethyl 3-bromo-4-cyano-5-methylbenzoate C₁₂H₁₁BrNO₂ -Br (3), -CN (4), -CH₃ (5) Enhanced electrophilicity for nucleophilic substitution
Ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate HCl C₁₈H₂₀BrNO₂·HCl -Br (4 on phenyl), -NHCH₂C₆H₄Br (3) Pharmaceutical building block; hydrochloride salt improves stability

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The bromine atom (electron-withdrawing) in this compound reduces electron density on the aromatic ring compared to Ethyl 4-(dimethylamino)benzoate, which has a strong electron-donating dimethylamino group. This difference impacts reactivity in electrophilic substitutions and catalytic reactions .
  • Solubility and Polarity: The methylamino group (-NHCH₃) increases polarity compared to non-amino-substituted analogues (e.g., ethyl 3-bromo-4-methoxybenzoate).
  • Pharmaceutical Utility: Compounds like Ethyl 3-[1-[(4-bromophenyl)methylamino]ethyl]benzoate HCl demonstrate the importance of bromine and amino groups in drug design, particularly for kinase inhibitors or receptor-targeted therapies .
Reactivity in Polymer and Resin Systems

Ethyl 4-(dimethylamino)benzoate (analogous in amino substitution) exhibits superior reactivity as a co-initiator in resin cements compared to methacrylate-based amines. Studies show a 15–20% higher degree of conversion in polymerization reactions due to its efficient radical generation . In contrast, brominated derivatives like this compound may face steric hindrance or reduced electron density, slowing similar reactions.

Spectroscopic and Solvatochromic Behavior

Evidence highlights that substituents on benzoate esters influence spectroscopic properties. For example, ethyl acetate and methyl benzoate (simpler analogues) exhibit solvatochromic shifts in polymer matrices due to differences in dipole moments and polarity . Extending this to this compound, the bromine and methylamino groups would likely cause distinct UV-Vis or IR absorption shifts compared to non-brominated or non-amino derivatives.

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